

Technical Guide: Formation Pathway of the Dolutegravir M3 Metabolite

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the metabolic formation pathway of the M3 metabolite of dolutegravir, an integrase strand transfer inhibitor used in the treatment of HIV-1 infection. The information presented is collated from in vitro and in vivo studies, offering insights into the enzymes responsible, quantitative data, and the experimental protocols utilized for its identification and characterization.

Introduction

Dolutegravir (DTG) undergoes extensive metabolism in the body, leading to the formation of several metabolites. The primary metabolic pathway is glucuronidation mediated by UGT1A1. [1][2][3][4][5] However, oxidative metabolism, although a minor pathway, also contributes to the biotransformation of dolutegravir.[3][4][5] One of the metabolites formed through this oxidative route is designated as M3. Understanding the formation of M3 is crucial for a comprehensive characterization of dolutegravir's metabolic profile and for assessing potential drug-drug interactions.

Dolutegravir M3 Metabolite Formation Pathway

The M3 metabolite of dolutegravir is an oxidized product of the parent drug.[6] In vitro studies utilizing human liver microsomes (HLM) have demonstrated that the formation of M3 is dependent on the presence of NADPH, indicating the involvement of cytochrome P450 (CYP) enzymes.[6]



Subsequent reaction phenotyping studies have identified CYP3A4 and CYP3A5 as the major enzymes responsible for the formation of the M3 metabolite.[6] Mass spectrometry analysis suggests that the oxidation occurs on the phenyl group of the dolutegravir molecule.[6] This oxidative biotransformation is considered a minor pathway in the overall metabolism of dolutegravir.[3][4][5]

Quantitative Data on Dolutegravir Metabolism

The following table summarizes the quantitative data related to the metabolism of dolutegravir, placing the formation of oxidative metabolites into the broader context of its overall biotransformation.

| Metabolic Pathway | Enzyme(s) Involved | Percentage of Administered Dose | Reference |
|---|--|------------------------------------|-----------|
| Ether Glucuronidation | UGT1A1 (major), UGT1A3, UGT1A9 (minor) | 18.9% (ether glucuronide in urine) | [3][4][5] |
| Oxidation (including M3 formation) | CYP3A4 | 7.9% | [3][4][5] |
| Oxidative Defluorination and Glutathione Substitution | - | 1.8% | [3][4][5] |

Experimental Protocols

The identification and characterization of the M3 metabolite of dolutegravir have been achieved through a series of in vitro experiments. The key methodologies are detailed below.

In Vitro Metabolism in Human Liver Microsomes (HLM)

This protocol is designed to identify metabolites formed through CYP-dependent pathways.

Incubation Mixture:



Human Liver Microsomes (HLM): 1.0 mg/mL

Dolutegravir (DTG): 30 μM

NADPH: 1.0 mM

Buffer: 1x phosphate-buffered saline (PBS), pH 7.4

Final Volume: 100 μL

- Control Groups:
 - Incubations without NADPH
 - Incubations without DTG
- Reaction Conditions:
 - The mixture is incubated at 37°C for 1 hour with gentle shaking.
- Reaction Termination:
 - The reaction is stopped by adding 100 μL of a methanol/acetonitrile mixture (1:1, v/v).
- Sample Processing:
 - The mixture is vortexed for 1 minute.
 - Centrifugation at 15,000 rpm for 10 minutes to pellet the protein.
 - The supernatant is collected for analysis.
- Analytical Method:
 - Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOFMS) is used for the separation, detection, and identification of metabolites.[6]

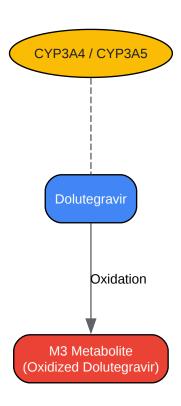
Metabolite Identification and Structural Characterization



- High-Resolution Mass Spectrometry (HRMS):
 - HRMS is employed to determine the accurate mass of the metabolites and their fragments.
 - For M3, the major MS/MS fragmental ions were observed at m/z 294, 277, and 143. The fragment at m/z 143 suggests that the oxidation occurred on the phenyl portion of the dolutegravir molecule.[6]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - For complete structural elucidation of metabolites like M3, NMR methods are required.[4]

Visualization of the M3 Formation Pathway

The following diagram illustrates the enzymatic conversion of dolutegravir to its M3 metabolite.



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Caption: Metabolic pathway of dolutegravir to its M3 metabolite.



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References

- 1. ClinPGx [clinpgx.org]
- 2. In vitro investigations into the roles of drug transporters and metabolizing enzymes in the disposition and drug interactions of dolutegravir, a HIV integrase inhibitor | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Metabolism, Excretion, and Mass Balance of the HIV-1 Integrase Inhibitor Dolutegravir in Humans PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CYP1A1 and 1B1-mediated metabolic pathways of dolutegravir, an HIV-1 integrase inhibitor PMC [pmc.ncbi.nlm.nih.gov]
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